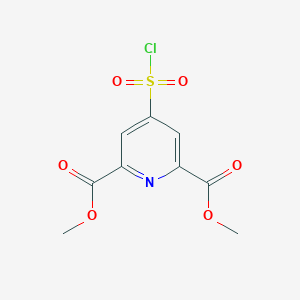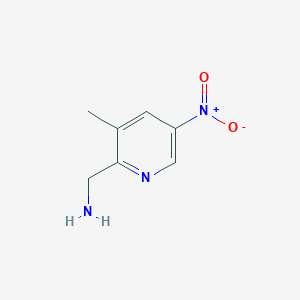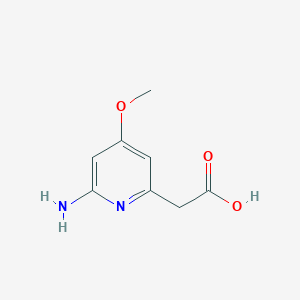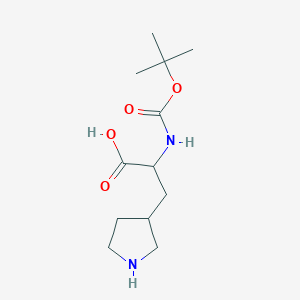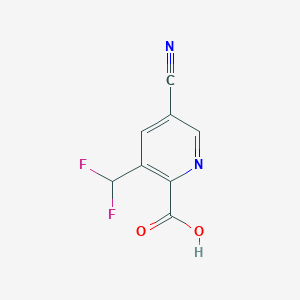
5-Cyano-3-(difluoromethyl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyano-3-(difluoromethyl)picolinic acid is a specialized carboxylic acid with a unique cyano- and difluoromethyl-substituted pyridine structure. This compound, identified by the CAS number 1628915-70-7, is known for its applications in various scientific domains due to its distinct chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the difluoromethylation of a cyano-substituted pyridine derivative using difluoromethylation reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize advanced difluoromethylation techniques and optimized reaction conditions to achieve efficient production .
化学反应分析
Types of Reactions
5-Cyano-3-(difluoromethyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
科学研究应用
5-Cyano-3-(difluoromethyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying biological pathways and interactions.
作用机制
The mechanism of action of 5-Cyano-3-(difluoromethyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can disrupt zinc binding and inhibit the function of these proteins, which are involved in various cellular processes .
相似化合物的比较
Similar Compounds
5-(Difluoromethyl)picolinic acid: Similar in structure but lacks the cyano group.
6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acid: Used as a herbicide and has a different substitution pattern.
Uniqueness
5-Cyano-3-(difluoromethyl)picolinic acid is unique due to the presence of both cyano and difluoromethyl groups on the picolinic acid scaffold. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
属性
分子式 |
C8H4F2N2O2 |
|---|---|
分子量 |
198.13 g/mol |
IUPAC 名称 |
5-cyano-3-(difluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4F2N2O2/c9-7(10)5-1-4(2-11)3-12-6(5)8(13)14/h1,3,7H,(H,13,14) |
InChI 键 |
DAADPKBUBOHTAW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1C(F)F)C(=O)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


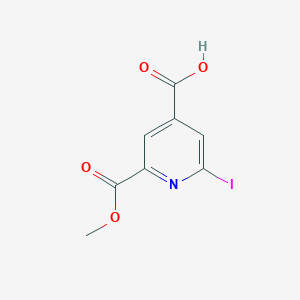
![(10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,7-dione](/img/structure/B14859921.png)
![2-(3-Fluorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14859927.png)
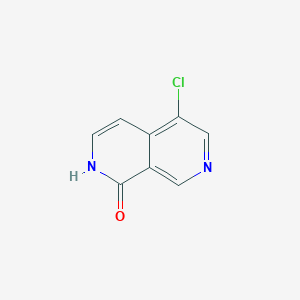
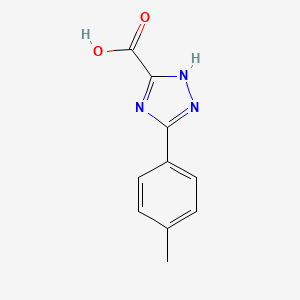
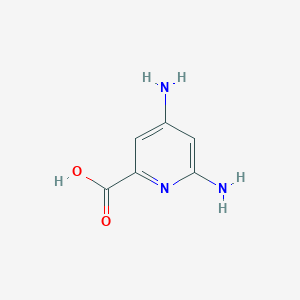
![{[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]amino}thiourea](/img/structure/B14859938.png)
![sodium;[(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14859942.png)
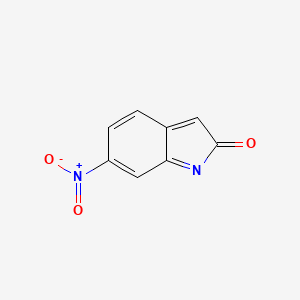
![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14859953.png)
